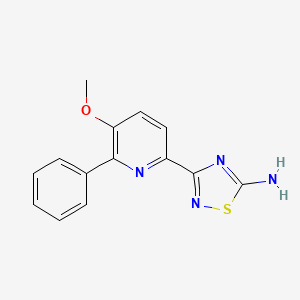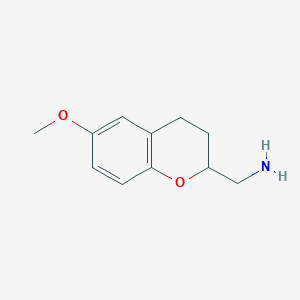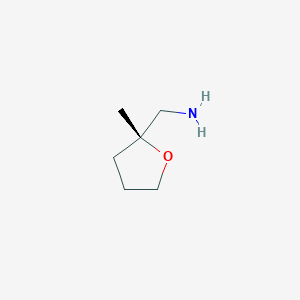
(-)-Emtricitabine O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-EMTRICITABINE O-B-D-GLUCURONIDE: is a glucuronide conjugate of emtricitabine, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is formed through the process of glucuronidation, where emtricitabine is conjugated with glucuronic acid. This process enhances the solubility and excretion of the drug from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-EMTRICITABINE O-B-D-GLUCURONIDE involves the enzymatic or chemical conjugation of emtricitabine with glucuronic acid. The reaction typically occurs under mild conditions, using glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation.
Industrial Production Methods: In an industrial setting, the production of (-)-EMTRICITABINE O-B-D-GLUCURONIDE can be scaled up using bioreactors that contain the necessary enzymes or chemical catalysts. The process involves the continuous feeding of emtricitabine and glucuronic acid into the reactor, where the conjugation reaction takes place. The product is then purified using chromatographic techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (-)-EMTRICITABINE O-B-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of emtricitabine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid and glucuronosyltransferase enzymes or chemical catalysts.
Major Products Formed:
Hydrolysis: Emtricitabine and glucuronic acid.
Conjugation: (-)-EMTRICITABINE O-B-D-GLUCURONIDE.
Scientific Research Applications
Chemistry: In chemistry, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is used as a model compound to study glucuronidation reactions and the stability of glucuronide conjugates under various conditions.
Biology: In biological research, this compound is used to investigate the metabolism and excretion of emtricitabine in the body. It helps in understanding the pharmacokinetics and pharmacodynamics of emtricitabine.
Medicine: In medicine, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is studied for its role in drug metabolism and its potential impact on the efficacy and safety of emtricitabine-based therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of emtricitabine to improve its bioavailability and therapeutic effects.
Mechanism of Action
Mechanism: (-)-EMTRICITABINE O-B-D-GLUCURONIDE exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of emtricitabine. This process involves the addition of glucuronic acid to emtricitabine, forming a more water-soluble conjugate that can be easily excreted from the body.
Molecular Targets and Pathways: The primary molecular target of (-)-EMTRICITABINE O-B-D-GLUCURONIDE is the glucuronosyltransferase enzyme, which catalyzes the conjugation reaction. The pathway involves the transfer of glucuronic acid from UDP-glucuronic acid to emtricitabine, forming the glucuronide conjugate.
Comparison with Similar Compounds
- Cabotegravir O-Beta-D-Glucuronide
- Quercetin-3-O-β-d-glucuronide
- Diosmetin-3-O-β-d-glucuronide
Uniqueness: (-)-EMTRICITABINE O-B-D-GLUCURONIDE is unique due to its specific role in the metabolism of emtricitabine, an important antiretroviral drug. Unlike other glucuronide conjugates, it is specifically formed from emtricitabine and plays a crucial role in its excretion and pharmacokinetics.
Properties
IUPAC Name |
6-[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILDKWVMCMYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)


![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)


![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)




![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)


